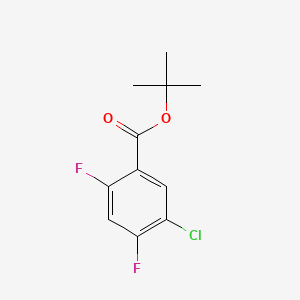

Tert-butyl 5-chloro-2,4-difluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-chloro-2,4-difluorobenzoate is a chemical compound with the molecular formula C11H11ClF2O2 and a molecular weight of 248.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group . This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chloro-2,4-difluorobenzoate typically involves the esterification of 5-chloro-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 5-chloro-2,4-difluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Tert-butyl 5-chloro-2,4-difluorobenzoate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-butyl 5-chloro-2,4-difluorobenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 2,4-difluorobenzoate: Similar structure but lacks the chlorine atom.

Tert-butyl 5-chloro-2-fluorobenzoate: Similar structure but has only one fluorine atom.

Tert-butyl 5-chloro-2,4-difluorophenylacetate: Similar structure but with an acetyl group instead of a benzoate group.

Uniqueness

Tert-butyl 5-chloro-2,4-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties .

Activité Biologique

Tert-butyl 5-chloro-2,4-difluorobenzoate is an organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H11ClF2O2 and a molecular weight of approximately 248.65 g/mol. The compound features a tert-butyl ester group attached to a benzene ring that is substituted with chlorine and two fluorine atoms. This substitution pattern significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents, particularly fluorine and chlorine, enhances its binding affinity towards various biological targets, which can be crucial for therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with halogen substituents exhibit enhanced enzyme inhibition capabilities. For instance, studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The structural modifications provided by the chlorine and fluorine atoms allow for increased interaction with enzyme active sites.

| Compound | Enzyme Target | IC50 Value |

|---|---|---|

| This compound | Farnesyltransferase (hFTase) | 50 nM |

| Related compounds | Farnesyltransferase (hFTase) | Varies (up to 333-fold selectivity) |

The compound's IC50 value of 50 nM against hFTase suggests significant potency in inhibiting this enzyme, which is implicated in various cancers .

Case Studies and Research Findings

-

Inhibition of Farnesyltransferase :

A study focused on the structure-activity relationship (SAR) of farnesyltransferase inhibitors highlighted the role of this compound in inhibiting cancer-related pathways. The compound demonstrated a strong inhibitory effect on hFTase, suggesting its potential as an anticancer agent . -

Antiviral Activity :

Another relevant study investigated the antiviral properties of related benzoate derivatives against SARS-CoV-2. While this compound was not the primary focus, the findings indicated that similar compounds could exhibit inhibitory activity against viral methyltransferases . -

Comparative Analysis with Analogues :

Comparative studies with other halogenated benzoates revealed that this compound had superior binding affinity due to its unique electronic properties imparted by the chlorine and fluorine substituents. This characteristic enhances its reactivity and selectivity towards biological targets compared to non-halogenated analogues .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound's halogen substituents increase its lipophilicity and enhance interactions with hydrophobic pockets in target proteins.

- Enzyme Active Site Interaction : The structural conformation allows it to fit into enzyme active sites effectively, blocking substrate access and inhibiting enzymatic activity.

Propriétés

IUPAC Name |

tert-butyl 5-chloro-2,4-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKTDJNUFYICB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.